2-(4-异丙氧基苯甲酰胺基)-5-苯基噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

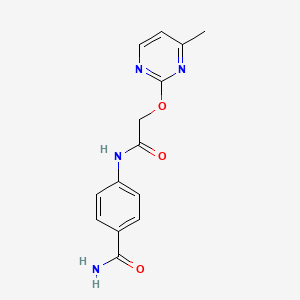

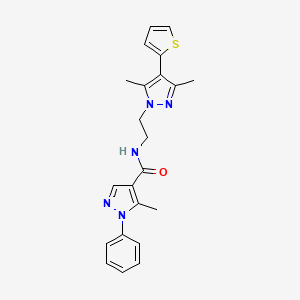

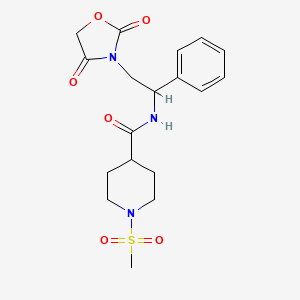

2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide, also known as IPTC, is a chemical compound that has gained popularity in scientific research due to its potential applications in various fields. IPTC is a thiophene-based compound that has been synthesized using different methods.

科学研究应用

光谱性状和生物学应用

通过合成和研究具有潜在抗菌性质的偶氮甲碱,探索了类似于2-(4-异丙氧基苯甲酰胺基)-5-苯基噻吩-3-羧酰胺的化合物的光谱性状和生物学应用。研究表明,通过与镧系元素氯化物反应制备的新衍生物具有杀真菌和杀菌特性,表明这些化合物在微生物抑制应用中具有潜力(Singh & Singh, 2008)。

催化应用

不同的碘化钯催化的多组分羰基化方法已被用于从炔基苯甲酰胺合成功能化的异吲哚酮和异苯并呋喃亚胺衍生物。这些方法展示了钯催化反应在创建复杂分子中的多功能性,可能包括与2-(4-异丙氧基苯甲酰胺基)-5-苯基噻吩-3-羧酰胺相关的分子,用于各种化学和制药应用(Mancuso et al., 2014)。

缓蚀

类似于2-(4-异丙氧基苯甲酰胺基)-5-苯基噻吩-3-羧酰胺的甲氧基取代苯噻吩基苯甲酰胺衍生物已经过研究,以了解其在盐酸介质中对碳钢的缓蚀性能。这些化合物在防止腐蚀方面表现出很高的有效性,表明在保护金属表面方面具有潜在的工业应用(Fouda et al., 2020)。

光物理性质

包括与2-(4-异丙氧基苯甲酰胺基)-5-苯基噻吩-3-羧酰胺相关的化合物的蓝色发光联芳基和三联苯基衍生物的合成和研究揭示了显着的光物理性质。这些化合物在蓝色区域表现出高荧光量子产率的发光,表明它们在材料科学中具有适用性,特别是在有机发光二极管(OLED)和其他光子器件的开发中(Novanna et al., 2020)。

抗肿瘤剂

已经探索了硝基噻吩甲酰胺的同位素高效合成,产生了具有作为抗肿瘤剂潜力的化合物。这些研究强调了与2-(4-异丙氧基苯甲酰胺基)-5-苯基噻吩-3-羧酰胺在癌症治疗中结构相关的化合物的潜在治疗应用(Shinkwin & Threadgill, 1996)。

作用机制

Target of Action

The primary targets of 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide are Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). These receptors are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling .

Mode of Action

It is known that these receptors require collagen binding for their activation . The compound may inhibit these receptors, thereby reducing tumor progressions .

Biochemical Pathways

The affected pathways include those regulated by DDR1 and DDR2. Dysregulation of these receptors can lead to metastatic cancer progressions . By inhibiting these receptors, the compound may disrupt these pathways and their downstream effects, potentially slowing or halting the progression of certain cancers .

Pharmacokinetics

It’s important to note that the stability of similar compounds can be influenced by factors such as ph . These factors can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of DDR1 and DDR2. This inhibition can disrupt cellular signaling pathways, potentially leading to reduced cell proliferation, adhesion, migration, and matrix remodeling . These effects could slow or halt the progression of certain cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide. For example, pH can influence the rate of hydrolysis of similar compounds . Additionally, the presence of other molecules, such as carbohydrates, can potentially interact with the compound and affect its action .

属性

IUPAC Name |

5-phenyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-13(2)26-16-10-8-15(9-11-16)20(25)23-21-17(19(22)24)12-18(27-21)14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKVJYVBTMSQFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2777241.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)

![[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride](/img/structure/B2777244.png)

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)